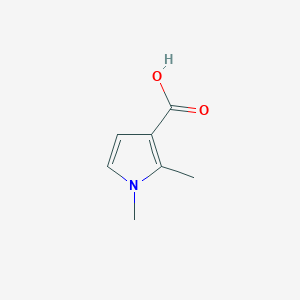

1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(7(9)10)3-4-8(5)2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJODLRWWIIHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-57-8 | |

| Record name | 1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-dimethyl-1H-pyrrole-3-carboxylic acid: A Key Heterocyclic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dimethyl-1H-pyrrole-3-carboxylic acid, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will delve into its fundamental chemical properties, including its precise IUPAC nomenclature and structural elucidation. A significant focus will be placed on established synthetic strategies, providing a detailed, field-proven protocol for its preparation. Furthermore, this guide will explore the critical role of this molecule as a versatile building block in the synthesis of pharmacologically active agents, with a particular emphasis on its application in the development of targeted kinase inhibitors. Through a synthesis of technical data and practical insights, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their research and development endeavors.

Core Compound Identification and Structure

IUPAC Name

The unequivocally correct IUPAC name for the compound of interest is This compound .[1] This nomenclature precisely describes the molecular architecture, indicating a pyrrole ring with methyl groups at the 1 and 2 positions and a carboxylic acid functional group at the 3 position.

Chemical Structure

The two-dimensional structure of this compound is depicted below. The molecule consists of a five-membered aromatic pyrrole ring, which imparts a degree of rigidity and specific electronic properties. The N-methylation at position 1 and C-methylation at position 2 sterically and electronically influence the reactivity of the pyrrole core and the orientation of the carboxylic acid group.

Caption: 2D Structure of this compound.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 89776-57-8 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| InChIKey | ZQJODLRWWIIHDM-UHFFFAOYSA-N | [1] |

| SMILES | CN1C(C)=CC=C1C(=O)O |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug formulation.

| Property | Value | Source |

| Melting Point | 177-178°C | [2] |

| Boiling Point | 287.2±20.0°C | [2] |

| Storage | Room temperature, dry | [2] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, with the N-methyl protons appearing as a singlet at approximately 3.6-4.0 ppm and the C-methyl protons as a singlet around 2.2-2.5 ppm. The two protons on the pyrrole ring will likely appear as doublets in the aromatic region (6.0-7.5 ppm). The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (165-175 ppm). The aromatic carbons of the pyrrole ring will resonate in the 110-140 ppm region. The N-methyl carbon will appear around 30-35 ppm, and the C-methyl carbon will be further upfield (10-15 ppm).[8]

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[9] A sharp and strong C=O stretching vibration for the carbonyl group is expected around 1680-1710 cm⁻¹.[9] C-H stretching vibrations for the methyl and aromatic protons will be observed in the 2800-3100 cm⁻¹ region. The C-N stretching of the pyrrole ring will likely appear in the 1000-1300 cm⁻¹ range.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 139.15. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 m/z) or the methyl groups (-CH₃, 15 m/z).

Synthesis of this compound

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. For the specific case of this compound, a modified Hantzsch pyrrole synthesis is a logical and efficient approach. This method involves the condensation of a β-ketoester, an α-halo ketone, and an amine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection strategy based on the Hantzsch synthesis.

Sources

- 1. This compound | C7H9NO2 | CID 22561764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Physicochemical properties of 1,2-dimethyl-1H-pyrrole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-dimethyl-1H-pyrrole-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 89776-57-8).[1][2] Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the experimental methodologies for determining key parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility. The narrative synthesizes theoretical principles with practical, field-proven protocols, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility. All quantitative data is summarized for clarity, and workflows are visualized to facilitate understanding.

Introduction and Significance

This compound is a substituted pyrrole derivative that serves as a valuable building block in organic and medicinal chemistry.[1] Its structural features—an electron-rich aromatic core, a carboxylic acid functional group, and methyl substitutions—make it a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] It is particularly noted for its application as a key intermediate in the development of novel pharmaceuticals and agrochemicals, where precise characterization of its physicochemical properties is paramount for predicting its behavior in biological and environmental systems.[1]

Compound Identification and Structure

A clear identification of the molecule is the foundation of any scientific investigation. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1,2-dimethylpyrrole-3-carboxylic acid | PubChem[2] |

| CAS Number | 89776-57-8 | MySkinRecipes[1], PubChem[2] |

| Molecular Formula | C₇H₉NO₂ | MySkinRecipes[1], PubChem[2] |

| Molecular Weight | 139.15 g/mol | MySkinRecipes[1], PubChem[2] |

| Canonical SMILES | CN1C(=CC=C1C(=O)O)C | |

| InChI Key | ZQJODLRWWIIHDM-UHFFFAOYSA-N | PubChem[2] |

Summary of Physicochemical Properties

The following table provides a high-level overview of the key physicochemical properties of this compound. Each of these parameters is explored in detail in the subsequent sections.

| Property | Value | Method | Source |

| Melting Point | 177-178°C | Experimental | MySkinRecipes[1] |

| Boiling Point | 287.2 ± 20.0°C | Predicted | MySkinRecipes[1] |

| XLogP3-AA (logP) | 0.6 | Computed | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[3] |

| pKa | Not Experimentally Reported | See Section 4 | |

| Aqueous Solubility | Not Experimentally Reported | See Section 6 |

Acidity and pKa Determination

The acidity of a molecule, quantified by its pKa, is a critical parameter that governs its ionization state at a given pH. For an acidic compound like this compound, the carboxyl group (-COOH) can donate a proton to form its conjugate base, the carboxylate ion (-COO⁻). This equilibrium dictates properties such as solubility, membrane permeability, and receptor binding affinity.

Expertise & Causality: Why pKa is Crucial

The pKa value is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms.[4] For a carboxylic acid, at pH values below the pKa, the neutral form predominates, which is typically more lipophilic and less water-soluble. Conversely, at pH values above the pKa, the ionized carboxylate form dominates, leading to increased aqueous solubility. Understanding this behavior is fundamental for designing drug formulations and predicting absorption in the gastrointestinal tract.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains a robust and widely used method for pKa determination due to its simplicity and cost-effectiveness.[4]

Principle: A solution of the acid is titrated with a standardized base, and the resulting change in pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point where pH = pKa.[4][5]

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

-

Titrant: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the experimental temperature.

-

Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point from the steepest part of the curve (the first derivative maximum). The pKa is the pH value at exactly half the volume of the equivalence point.[6]

Trustworthiness (Self-Validation):

-

The accuracy of the method is validated by the initial calibration of the pH electrode with certified buffers.

-

The concentration of the NaOH titrant must be accurately standardized against a primary standard (e.g., potassium hydrogen phthalate).

-

Running a blank titration (titrating the solvent alone) can correct for any acidic or basic impurities.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and logP Determination

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a cornerstone of the "drug-likeness" concept. It is commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7]

Expertise & Causality: Why logP Matters The logP value provides critical insights into a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Positive logP: Indicates higher affinity for the organic phase (lipophilic/hydrophobic).[7] Compounds with excessively high logP values may be poorly soluble in aqueous media and can get trapped in lipid membranes.[8]

-

Negative logP: Means the compound prefers the aqueous phase (hydrophilic).[7] Very low logP values can hinder a compound's ability to cross cell membranes, leading to poor absorption.[9]

-

Optimal Range: For many orally administered drugs, a logP value between 1 and 3 is often considered optimal, balancing membrane permeability with aqueous solubility.

The computed XLogP3-AA value for this compound is 0.6 , suggesting it is slightly more lipophilic than hydrophilic but overall well-balanced.[2]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of logP.[4][7]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After vigorous mixing to facilitate partitioning and subsequent separation of the phases, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.[7]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them and allowing them to separate overnight. This prevents volume changes during the experiment.[10]

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be high enough for accurate detection but low enough to avoid saturation in either phase.

-

Partitioning: In a separation funnel or vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

-

Quantification: Carefully sample an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]) .[7]

Trustworthiness (Self-Validation):

-

Using pre-saturated solvents is critical for accurate results.

-

The analytical method (e.g., HPLC) must be validated for linearity and sensitivity to accurately quantify concentrations in both phases, which can differ significantly.[10]

-

Mass balance should be checked; the total amount of compound recovered from both phases should equal the initial amount added.

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. It is a critical factor for drug delivery, as a compound must be in solution to be absorbed.[11] For ionizable compounds like carboxylic acids, solubility is highly pH-dependent.[11][12]

Expertise & Causality: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measured by dissolving a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[12][13]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is a more time-consuming but definitive measurement, considered the "gold standard" for late-stage development and formulation.[11][13]

Given its acidic nature, the aqueous solubility of this compound is expected to be significantly higher at pH values above its pKa, where the soluble carboxylate form dominates.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This method determines the equilibrium solubility and is crucial for obtaining reliable data for preclinical and clinical development.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 6.5, and 7.4 to simulate gastric and intestinal conditions).

-

Sample Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved.[12][13]

-

Filtration: Filter the resulting suspensions to remove the undissolved solid. A low-binding filter (e.g., PVDF) is recommended to prevent loss of the dissolved compound.

-

Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Reporting: The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature.

Trustworthiness (Self-Validation):

-

Visual confirmation of excess solid at the end of the experiment ensures that a saturated solution was achieved.

-

The incubation time must be sufficient to reach equilibrium; this can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to see if the concentration remains constant.

-

The analytical method must be sensitive and specific for the compound in the buffer matrix.

Caption: Workflow for thermodynamic solubility determination.

References

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound | C7H9NO2 | CID 22561764. PubChem. [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. Semantic Scholar. [Link]

-

1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. NIST WebBook. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Protheragen. [Link]

-

2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 292957. PubChem. [Link]

-

2-(CARBOXYMETHYL)-1,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID | CAS 33369-45-8. Matrix Fine Chemicals. [Link]

-

2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives. ResearchGate. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

-

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Chem-Impex. [Link]

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Pyrrole-2-carboxylic acid. Wikipedia. [Link]

-

CAS#:17106-13-7 | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid. Chemsrc. [Link]

-

2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Stenutz. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H9NO2 | CID 22561764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to the Synthesis of 1,2-dimethyl-1H-pyrrole-3-carboxylic acid from Simple Precursors

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 1,2-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic strategies starting from simple, readily available precursors. We will delve into the mechanistic underpinnings of established pyrrole syntheses, provide a comparative analysis of different routes, and present a detailed, field-proven experimental protocol. The causality behind experimental choices, self-validating system designs, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged five-membered nitrogen-containing aromatic heterocycle, forming the core of numerous natural products and synthetic compounds with significant biological activity.[2] Its unique electronic properties and ability to participate in various chemical transformations make it a cornerstone in medicinal chemistry. The target molecule, this compound, with its specific substitution pattern, serves as a crucial building block for more complex molecular architectures. This guide will focus on elucidating efficient and practical synthetic pathways to this valuable compound.

Strategic Approaches to the Synthesis of the Pyrrole Core

The synthesis of a polysubstituted pyrrole such as this compound necessitates a strategic approach. The core challenge lies in the regioselective introduction of substituents onto the pyrrole ring. Several classical and modern synthetic methods can be adapted for this purpose. We will primarily focus on two of the most robust and versatile methods: the Hantzsch Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis.

The Hantzsch Pyrrole Synthesis: A Direct Approach to the 3-Carboxylate Framework

The Hantzsch pyrrole synthesis is a powerful method for the construction of substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][4] A key advantage of this method is its ability to directly install a carboxylic acid ester group at the 3-position of the pyrrole ring, which can then be hydrolyzed to the desired carboxylic acid.[5][6][7][8][9]

The general mechanism of the Hantzsch synthesis involves the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring.[4][10][11]

A plausible synthetic route to this compound utilizing the Hantzsch synthesis is outlined below:

Figure 1: Proposed synthetic route via Hantzsch synthesis.

The Paal-Knorr Pyrrole Synthesis: A Versatile Alternative

The Paal-Knorr synthesis is another cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[12][13][14][15] This method is known for its simplicity and efficiency, often providing good yields of the pyrrole product.[14] However, the synthesis of the requisite 1,4-dicarbonyl precursor can sometimes be challenging.[13]

For the synthesis of our target molecule, a potential Paal-Knorr approach would involve the reaction of a suitably substituted 1,4-dicarbonyl compound with methylamine.

Figure 2: Conceptual Paal-Knorr synthetic approach.

While viable, this route may require more steps to introduce the C-3 carboxylic acid functionality, potentially through formylation followed by oxidation.

In-Depth Analysis of a Recommended Synthetic Protocol: A Hantzsch-Based Approach

Based on the directness of introducing the key functional groups, a synthetic strategy based on the Hantzsch pyrrole synthesis followed by functional group manipulations is recommended. This multi-step process is broken down into the formation of the pyrrole ring, N-methylation, and final conversion to the carboxylic acid.

Step 1: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate

The initial step involves the Hantzsch condensation of ethyl acetoacetate and chloroacetone with aqueous ammonia to form the foundational pyrrole ring.

Reaction Scheme:

Ethyl acetoacetate + Chloroacetone + NH₃ → Ethyl 2-methyl-1H-pyrrole-3-carboxylate

Causality of Experimental Choices:

-

Reactants: Ethyl acetoacetate serves as the β-ketoester, providing the C3-carboxylate and C4-unsubstituted positions. Chloroacetone is the α-haloketone, contributing the C2-methyl and C5-unsubstituted positions. Ammonia acts as the nitrogen source.

-

Solvent: A mixture of water and a miscible organic solvent like ethanol is often employed to facilitate the reaction between the organic reactants and aqueous ammonia.

-

Temperature: The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization to completion.

Step 2: N-Methylation of Ethyl 2-methyl-1H-pyrrole-3-carboxylate

The introduction of the methyl group onto the pyrrole nitrogen is a critical step. While traditional methods often use toxic reagents like methyl iodide or dimethyl sulfate, greener alternatives are available.[16]

Reaction Scheme:

Ethyl 2-methyl-1H-pyrrole-3-carboxylate + Dimethyl carbonate → Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Causality of Experimental Choices:

-

Methylating Agent: Dimethyl carbonate (DMC) is a more environmentally benign methylating agent compared to methyl halides.[16][17]

-

Base/Catalyst: A base such as potassium carbonate or a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) is used to facilitate the methylation.[16][17]

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to achieve the necessary reaction temperature.

Step 3: Hydrolysis of Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This can be achieved under either basic or acidic conditions.

Reaction Scheme:

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate → this compound

Causality of Experimental Choices:

-

Basic Hydrolysis: Treatment with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, is a common and effective method for ester hydrolysis.

-

Acidic Hydrolysis: While possible, acidic conditions may lead to side reactions or degradation of the pyrrole ring, especially with prolonged heating.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Ethyl acetoacetate | 130.14 | 1.021 | ≥99% |

| Chloroacetone | 92.53 | 1.15 | ≥95% |

| Aqueous Ammonia | 17.03 (as NH₃) | 0.91 (25% w/w) | 25% w/w |

| Dimethyl carbonate | 90.08 | 1.07 | ≥99% |

| Potassium carbonate | 138.21 | - | ≥99% |

| N,N-Dimethylformamide | 73.09 | 0.944 | Anhydrous |

| Sodium hydroxide | 40.00 | - | ≥97% |

| Hydrochloric acid | 36.46 | 1.18 (37% w/w) | 37% w/w |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Ethanol | 46.07 | 0.789 | 95% |

| Sodium sulfate | 142.04 | - | Anhydrous |

Step 1: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (0.5 mol), chloroacetone (0.5 mol), and ethanol (200 mL).

-

Cool the mixture in an ice bath and slowly add 25% aqueous ammonia (150 mL) with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-methyl-1H-pyrrole-3-carboxylate.

Step 2: N-Methylation to Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

-

To a 250 mL round-bottom flask, add ethyl 2-methyl-1H-pyrrole-3-carboxylate (0.1 mol), potassium carbonate (0.2 mol), and anhydrous N,N-dimethylformamide (100 mL).

-

Add dimethyl carbonate (0.15 mol) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Cool the mixture to room temperature and pour it into 300 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the crude ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (0.2 mol) in water (50 mL).

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C to yield this compound.

Alternative Synthetic Considerations: The Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis offers another modern and efficient route to substituted pyrroles.[18][19] This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor.[18][20] While powerful, tailoring this reaction to achieve the specific substitution pattern of this compound might require a more complex Michael acceptor and subsequent functional group manipulations.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence starting from simple and readily available precursors. The Hantzsch pyrrole synthesis provides a direct and reliable method for constructing the core pyrrole ring with the desired C-3 carboxylate functionality. Subsequent N-methylation, preferably using greener reagents like dimethyl carbonate, followed by ester hydrolysis, completes the synthesis. This guide has provided a detailed theoretical and practical framework for researchers to confidently approach the synthesis of this important chemical intermediate.

References

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Laurila, M. L., Magnus, N. A., & Staszak, M. A. (2009). Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Organic Process Research & Development, 13(6), 1199–1201. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Paal–Knorr synthesis. Grokipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Hantzch synthesis of pyrrole. Química Organica.org. [Link]

-

Wang, C., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2645. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate. [Link]

-

Balakrishna, A., et al. (2021). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Synthetic Communications, 51(10), 1507-1533. [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). YouTube. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

-

One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. PubMed. [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]

-

N-Methylation of pyrroles 1a–1c. ResearchGate. [Link]

-

Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Worlddrugtracker. [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

-

Pyrrole-3-carboxylic acid derivatives. Syrris. [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

-

Please suggest best process for N-methyl pyrrole synthesis ?. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole-3-carboxylic acid derivatives | Syrris [syrris.jp]

- 10. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. rgmcet.edu.in [rgmcet.edu.in]

- 15. grokipedia.com [grokipedia.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

1,2-dimethyl-1H-pyrrole-3-carboxylic acid possesses a unique electronic and structural arrangement that gives rise to a distinct spectroscopic fingerprint. The molecule combines an aromatic pyrrole ring with a carboxylic acid functionality, an N-methyl group, and a C-methyl group. Understanding the interplay of these components is crucial for accurate spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to provide key insights into the proton environment of the molecule. The predicted chemical shifts (in ppm) are based on the analysis of substituted pyrrole systems and the known effects of electron-donating and electron-withdrawing groups.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| COOH | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[4] |

| H-5 | ~6.5 | Doublet | 1H | The proton at the 5-position of the pyrrole ring is expected to be the most downfield of the ring protons due to its proximity to the electron-withdrawing carboxylic acid group. |

| H-4 | ~6.0 | Doublet | 1H | The proton at the 4-position is expected to be upfield relative to H-5. |

| N-CH₃ | ~3.6 | Singlet | 3H | The N-methyl group on a pyrrole ring typically appears in this region. |

| C-CH₃ | ~2.2 | Singlet | 3H | The C-methyl group attached to the pyrrole ring is expected in this upfield region. |

Causality of Experimental Choices:

The choice of a deuterated solvent such as DMSO-d₆ is recommended for ¹H NMR analysis. The acidic proton of the carboxylic acid is exchangeable, and its observation can be confirmed by adding a drop of D₂O to the NMR tube, which would cause the disappearance of the COOH signal.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-15 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

Data Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The predicted chemical shifts are based on additive rules for substituted pyrroles and known values for carboxylic acids.[5][6][7][8][9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~165-175 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[4][12] |

| C-3 | ~125 | The carbon bearing the carboxylic acid group is expected to be downfield. |

| C-5 | ~120 | This pyrrole ring carbon is influenced by the adjacent methyl group and the nitrogen atom. |

| C-2 | ~130 | The carbon with the methyl substituent will be shifted downfield. |

| C-4 | ~110 | This pyrrole ring carbon is expected to be the most upfield of the ring carbons. |

| N-CH₃ | ~35 | The N-methyl carbon typically appears in this region.[10] |

| C-CH₃ | ~12 | The C-methyl carbon is expected in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at a quarter of the proton frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is particularly useful for identifying the carboxylic acid functionality. The presence of strong, characteristic absorption bands makes IR a powerful tool for the initial characterization of this molecule.[1][12][13][14][15]

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][12][14][15] |

| C-H (Aromatic/Aliphatic) | 2850-3100 | Medium-Sharp | These peaks will likely be superimposed on the broad O-H stretch. |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is typically found in this region, at a slightly lower frequency than non-conjugated acids due to resonance.[14][15] |

| C=C (Aromatic) | 1500-1600 | Medium | Stretching vibrations of the pyrrole ring. |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | C-O stretching vibration.[1] |

| O-H Bend (Carboxylic Acid) | 910-950 | Medium, Broad | Out-of-plane bending of the O-H group.[1] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, baseline correction.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 139, corresponding to the molecular formula C₇H₉NO₂.

-

Alpha-Cleavage: A common fragmentation for carboxylic acids is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of the pyrrole ring as a radical and the formation of a [COOH]⁺ fragment at m/z = 45.[16]

-

Loss of COOH: Another likely fragmentation is the loss of the entire carboxylic acid group, leading to a fragment at m/z = 94.

-

McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty rearrangement is a possibility if a gamma-hydrogen is available. In this molecule, this is not a primary fragmentation pathway.[16][17][18]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled liquid chromatography system (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to preserve the molecular ion.

-

Analysis: Acquire the mass spectrum in both positive and negative ion modes.

-

Tandem MS (MS/MS): To confirm fragmentation patterns, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic features and employing the outlined experimental protocols, researchers can confidently characterize this important chemical intermediate. The convergence of data from these orthogonal analytical techniques provides a self-validating system for structural confirmation, ensuring the scientific integrity of subsequent research and development activities.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Baptista, L., et al. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 123(4), 845-859.

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Royal Society of Chemistry. (1975). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1547-1553.

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (5), 836-845.

-

SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (in ppm) for pyrroles 3a-c and 8a-c. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18.

- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18.

-

MDPI. (n.d.). Spatial Contributions to 1H NMR Chemical Shifts of Free-Base Porphyrinoids. Retrieved from [Link]

- American Chemical Society. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 91(23), 6347-6351.

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

- Unknown Source. (n.d.). Tables For Organic Structure Analysis.

-

Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 1-Methylpyrrole(96-54-8) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 15. echemi.com [echemi.com]

- 16. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

A Technical Guide to the Solubility of 1,2-dimethyl-1H-pyrrole-3-carboxylic acid in Common Organic Solvents

Introduction

1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core, a functional group of interest in medicinal chemistry and materials science.[1] The pyrrole ring is a fundamental component in many biologically active natural products, including heme and chlorophyll.[2] The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability.[3][4] An in-depth understanding of how this compound interacts with different organic solvents is paramount for researchers and drug development professionals to design robust and scalable processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It combines theoretical predictions based on its molecular structure with a detailed, field-proven experimental protocol for accurate solubility determination. The aim is to equip scientists with the foundational knowledge and practical tools necessary to effectively work with this compound and its analogs.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like."[5][6] The structure of this compound possesses distinct features that influence its interaction with various solvents:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl and hydroxyl oxygens).[7] This group imparts a degree of polarity to the molecule and suggests potential solubility in polar solvents.

-

Pyrrole Ring: The pyrrole ring is an aromatic heterocycle.[8] The lone pair of electrons on the nitrogen atom participates in the aromatic system, which reduces its basicity compared to aliphatic amines.[8] The ring itself contributes to the molecule's non-polar character.

-

Methyl Groups (-CH3): The two methyl groups (one on the nitrogen and one on the pyrrole ring) are non-polar and increase the lipophilicity of the molecule.

Based on this structure, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to effectively solvate the carboxylic acid group, leading to high solubility.

-

Moderate to High Solubility in Alcohols: Solvents like methanol, ethanol, and isopropanol are polar protic solvents. They can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid group. However, their shorter alkyl chains also provide some non-polar character, which can interact with the pyrrole ring and methyl groups.

-

Moderate Solubility in Ketones and Esters: Solvents such as acetone and ethyl acetate are polar aprotic but are less polar than DMSO or DMF. They can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. Solubility is expected to be moderate and will depend on the balance between the polar and non-polar interactions.

-

Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane, heptane, and toluene lack the ability to form strong hydrogen bonds with the carboxylic acid group. Therefore, the solubility of this compound is predicted to be low in these solvents.

Quantitative Solubility Data (Illustrative)

| Solvent Class | Solvent | Predicted Solubility (mg/mL) at 25°C |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |

| N,N-Dimethylformamide (DMF) | > 100 | |

| Acetonitrile | 5 - 15 | |

| Polar Protic | Methanol | 20 - 40 |

| Ethanol | 10 - 25 | |

| Isopropanol | 5 - 15 | |

| Ester | Ethyl Acetate | 10 - 20 |

| Ketone | Acetone | 15 - 30 |

| Chlorinated | Dichloromethane | < 5 |

| Aromatic Hydrocarbon | Toluene | < 1 |

| Aliphatic Hydrocarbon | n-Heptane | < 0.1 |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable solubility data, the isothermal equilibrium (shake-flask) method is the gold standard.[4][9][10] This method measures the thermodynamic solubility, which is the concentration of the compound in a saturated solution at equilibrium with an excess of the solid.[3][4]

Materials and Reagents

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Workflow.

Step-by-Step Procedure

-

Preparation of Slurries: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A good starting point is to add approximately 20 mg of the compound.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurries for a predetermined time to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[9] It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration no longer changes.[10]

-

Sample Collection: After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturate solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for carboxylic acids.[11] The mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][13] Detection at a suitable UV wavelength (e.g., 210 nm or the compound's λmax) should be employed.[11]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the original solubility in the solvent by accounting for the dilution factor.

Factors Influencing Solubility

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[6] For some compounds, this effect can be significant, and it is often necessary to determine solubility at different temperatures relevant to the intended application (e.g., room temperature for storage, elevated temperatures for synthesis).

-

Solvent Polarity: As discussed, the polarity of the solvent and its ability to form hydrogen bonds are primary drivers of solubility for a molecule containing a carboxylic acid.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.[10] It is important to characterize the solid form used for solubility studies and to check for any phase changes during equilibration.

Conclusion

This compound is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols and ketones, and poorly soluble in non-polar hydrocarbon solvents. This behavior is primarily dictated by the polar carboxylic acid group. For precise and reliable data, the isothermal equilibrium shake-flask method coupled with HPLC quantification is the recommended approach. The detailed protocol provided in this guide serves as a robust starting point for researchers and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation development.

References

- CHEM 231 Experiment 1: Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013, November 12). ResearchGate. Retrieved from [Link]

-

Pyrrole. (n.d.). In Wikipedia. Retrieved from [Link]

-

Al-Salami, H., Butt, G., & Tucker, I. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Geronikaki, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Retrieved from [Link]

-

Wen, H., & Morris, K. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Retrieved from [Link]

-

Ruswanto, R., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]

- Heterocyclic Compounds. (n.d.).

-

HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Retrieved from [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). NIH. Retrieved from [Link]

-

Savych, A., et al. (2021). Determination of carboxylic acids content in the herbal mixtures by HPLC. ResearchGate. Retrieved from [Link]

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. (2025, October 14). ResearchGate. Retrieved from [Link]

-

1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uop.edu.pk [uop.edu.pk]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. rroij.com [rroij.com]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 12. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Pyrrole-3-Carboxylic Acids

Abstract

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, substituted pyrrole-3-carboxylic acids have emerged as a particularly "privileged" scaffold, conferring desirable pharmacokinetic and pharmacodynamic properties upon a wide range of biologically active molecules. This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and therapeutic application of this vital chemical entity. Tailored for researchers, scientists, and drug development professionals, this document delves into the causalities behind synthetic strategies, offers detailed experimental protocols, and examines the mechanism of action of key drugs built upon this framework, thereby providing a comprehensive technical resource for leveraging this scaffold in modern drug discovery.

A Historical Perspective: From Coal Tar to Rational Design

The story of the pyrrole nucleus begins in 1834, when it was first identified by F. F. Runge as a component of coal tar.[2] However, it was the seminal work of German chemists Carl Paal, Ludwig Knorr, and Arthur Hantzsch in the late 19th century that transformed pyrroles from chemical curiosities into accessible synthetic targets.[3][4] Their development of foundational ring-forming reactions—the Paal-Knorr, Knorr, and Hantzsch syntheses—laid the groundwork for the systematic exploration of pyrrole chemistry.[3][4]

While these early methods provided access to a variety of substituted pyrroles, the specific pyrrole-3-carboxylic acid moiety gained prominence later, as its utility as a pharmacophore became increasingly evident. Its presence in agrochemical fungicides, where it acts as a Complex II inhibitor, highlighted its biological potential.[5][6] This discovery spurred further investigation into its role in human therapeutics, leading to its incorporation into a diverse array of drug candidates targeting inflammation, cancer, and infectious diseases.[7]

The Synthetic Arsenal: A Comparative Analysis of Core Methodologies

The synthesis of the pyrrole-3-carboxylic acid core is not a one-size-fits-all endeavor. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, the scale of the reaction, and the chemical tolerance of the starting materials. This section provides a comparative overview of the most crucial synthetic strategies, weighing their advantages and limitations to guide the researcher's experimental design.

The Hantzsch Pyrrole Synthesis

Named after Arthur Rudolf Hantzsch, this multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4] It is a versatile method for producing highly substituted pyrroles and is particularly well-suited for the synthesis of pyrrole-3-carboxylates (or their esters).[8]

Mechanism & Rationale: The reaction typically proceeds through the initial formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the aromatic pyrrole ring.[1] The use of a β-ketoester is the key experimental choice that directly installs the desired carboxylic acid precursor at the 3-position of the final pyrrole ring.

Advantages:

-

High Substituent Diversity: Allows for the introduction of four different substituents on the pyrrole ring in a single pot.[9]

-

Direct Carboxylate Placement: The β-ketoester starting material ensures the carboxylate group is positioned at C-3.[8]

Limitations:

-

Moderate Yields: Yields can be variable and are often lower than other methods, sometimes falling below 60%.[3]

-

Substrate Availability: The required α-haloketones can be lachrymatory and may not be readily available.

The Paal-Knorr Synthesis

Developed almost concurrently by Carl Paal and Ludwig Knorr around 1884, this is arguably the most direct and widely used method for pyrrole synthesis.[9][10] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[2][11]

Mechanism & Rationale: The mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group.[11] A second intramolecular attack on the remaining carbonyl forms a dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole.[11] To produce a pyrrole-3-carboxylic acid via this route, one of the carbonyl-adjacent carbons in the 1,4-dicarbonyl starting material must be appropriately functionalized with a carboxyl group or a precursor. This often makes the synthesis of the starting material itself a significant challenge.[9]

Advantages:

-

High Yields & Simplicity: Often provides excellent yields (>80-95%) with a simple reaction setup.[3]

-

Mild Conditions: Modern variations utilize mild catalysts like clays or even just hot water, improving functional group tolerance.[12]

Limitations:

-

Starting Material Synthesis: The primary drawback is the accessibility of the required 1,4-dicarbonyl precursors, especially for unsymmetrical substitution patterns.[9]

The Knorr Pyrrole Synthesis

The Knorr synthesis is another cornerstone method, involving the condensation of an α-amino-ketone with a β-ketoester or other activated methylene compound.[13][14]

Mechanism & Rationale: A key feature of the Knorr synthesis is that the α-amino-ketones are highly prone to self-condensation and are therefore almost always generated in situ.[13][14] A common procedure involves the reduction of an α-oximino-ketone with zinc in acetic acid to form the reactive α-amino-ketone, which is immediately trapped by the β-ketoester to initiate the cyclization cascade.[13] The condensation of the two components, followed by cyclization and dehydration, leads to the formation of the pyrrole ring. The choice of the β-ketoester as the coupling partner is what directs the placement of the carboxyl group, typically at the C-2 or C-4 position of the resulting pyrrole, depending on the specific reactants used. To obtain a 3-carboxy derivative, a different arrangement of starting materials would be necessary, making this route less direct for this specific target compared to the Hantzsch synthesis.

Advantages:

-

Access to Polysubstituted Pyrroles: Excellent for creating complex, highly substituted pyrrole structures.[14]

-

Well-Established: A robust and extensively documented reaction.

Limitations:

-

Regioselectivity: Controlling the regiochemistry can be challenging with unsymmetrical starting materials.

-

In Situ Generation: The need to generate the unstable α-amino-ketone in situ adds a layer of complexity to the procedure.[13]

Modern Innovations: Continuous Flow Synthesis

A significant advancement in the Hantzsch synthesis is the use of automated continuous flow chemistry.[15][16] This technology offers substantial advantages for library synthesis in a drug discovery context. In a notable example, a one-step synthesis of pyrrole-3-carboxylic acids was developed where tert-butyl acetoacetate, primary amines, and α-bromoketones are flowed through a heated microreactor.[15][17] A clever aspect of this protocol is the utilization of the HBr byproduct generated during the reaction to simultaneously hydrolyze the tert-butyl ester in situ, directly affording the carboxylic acid in a single, rapid process.[16][17]

Advantages:

-

Speed and Efficiency: Reaction times are dramatically reduced, often to minutes.[18]

-

Scalability and Safety: Allows for safe handling of exothermic reactions and straightforward scaling of output.[19]

-

Automation: Ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.[18]

Data Summary: A Quantitative Comparison

| Synthesis Method | Key Reactants | Typical Conditions | Typical Yield (%) | Key Advantage | Key Disadvantage |

| Hantzsch | β-Ketoester, α-Haloketone, Amine/NH₃ | Base-catalyzed, RT to Reflux | < 60 | High substituent flexibility; direct route to 3-carboxylates. | Often moderate yields; lachrymatory reagents.[3] |

| Paal-Knorr | 1,4-Dicarbonyl, Amine/NH₃ | Acid-catalyzed (protic or Lewis), Heat | > 80 | High yields, operational simplicity.[3] | Synthesis of required 1,4-dicarbonyl precursors can be difficult.[9] |

| Knorr | α-Amino-ketone (in situ), β-Ketoester | Zn / Acetic Acid, Heat | 45 - 70 | Access to complex substitution patterns. | Less direct for 3-carboxy derivatives; regioselectivity challenges.[14] |

| Flow (Hantzsch) | t-Butyl acetoacetate, α-Bromoketone, Amine | Microreactor, High Temp (e.g., 200 °C), High Pressure | 40 - 85 | Rapid (minutes), automated, one-pot acid synthesis.[15][17] | Requires specialized flow chemistry equipment. |

Experimental Protocols: From Benchtop to Automation

A self-validating protocol is the bedrock of reproducible science. This section provides detailed, step-by-step methodologies for both a classical batch synthesis and a modern continuous flow synthesis of a representative substituted pyrrole-3-carboxylic acid ester, the immediate precursor to the target acid.

Classical Batch Protocol: Hantzsch Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol is adapted from established Hantzsch synthesis procedures.

Materials:

-

Ethyl acetoacetate

-

2-Bromoacetophenone

-

Ammonium acetate

-

Ethanol (absolute)

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.30 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.

-

Reagent Addition: Add ammonium acetate (1.54 g, 20 mmol) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Extraction: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. If a precipitate does not form, the aqueous mixture can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

-

Hydrolysis (Optional): To obtain the carboxylic acid, the resulting ester can be hydrolyzed using standard conditions, such as refluxing with aqueous NaOH in ethanol, followed by acidic workup.

Modern Flow Protocol: One-Step Synthesis of 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid

This protocol is based on the work of Herath and Cosford, demonstrating a one-step Hantzsch reaction and in-situ hydrolysis.[15][17]

Equipment:

-

Microreactor-based continuous flow chemistry system (e.g., Syrris Africa or Asia)

-

Two syringe pumps

-

Glass microreactor chip (e.g., 250 µL)

-

Back pressure regulator

Reagent Solutions:

-

Solution A: A solution of tert-butyl acetoacetate (0.5 M), benzylamine (0.5 M), and N,N-diisopropylethylamine (DIPEA) (0.5 M) in dimethylformamide (DMF).

-